molecular formula C20H27N3O4S B2481038 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034501-75-0

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2481038
CAS No.: 2034501-75-0
M. Wt: 405.51
InChI Key: UTJKXLGXXFVIPG-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a high-purity chemical compound intended for research and experimental applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. The compound features a 2,3-dihydro-1,4-benzodioxin moiety, a privileged structure in medicinal chemistry known for its presence in biologically active molecules. Scientific literature indicates that derivatives containing the 2,3-dihydro-1,4-benzodioxin scaffold have been investigated for their potential as therapeutic agents for complex diseases, showing activity as enzyme inhibitors . For instance, structurally related sulfonamide compounds have demonstrated moderate inhibitory potential against enzymes like acetylcholinesterase, which is a target in Alzheimer's disease research, and α-glucosidase, a target for type-2 diabetes . The molecular structure of this ethanediamide derivative also incorporates a piperidine ring, a common feature in many pharmacologically active compounds. The integration of these specific structural motifs makes it a compound of significant interest for researchers in the fields of medicinal chemistry and drug discovery. It is primarily utilized as a reference standard or a building block in the synthesis and development of novel bioactive molecules. Researchers can employ this compound in various in vitro assays to study its mechanism of action, binding affinity, and inhibitory properties against specific biological targets. As with any research chemical, appropriate handling procedures must be followed. This product is for use by qualified laboratory professionals only.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c24-19(20(25)22-15-1-2-17-18(11-15)27-9-8-26-17)21-12-14-3-6-23(7-4-14)16-5-10-28-13-16/h1-2,11,14,16H,3-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKXLGXXFVIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzodioxin moiety through cyclization reactions involving catechol derivatives and dihalides under basic conditions. Subsequent reactions introduce the thiolan and piperidine groups, culminating in the desired product.

The compound exhibits a range of biological activities primarily attributed to its structural components. The benzodioxin ring is associated with various pharmacological effects, including anti-inflammatory and neuroprotective properties. The piperidine moiety enhances binding affinity to neurotransmitter receptors, potentially influencing central nervous system activity.

Pharmacological Studies

Recent studies have evaluated the compound's efficacy against various biological targets:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively. For instance, a study reported that derivatives of benzodioxin exhibited significant AChE inhibition with IC50 values comparable to established inhibitors .
  • Cytotoxicity : In vitro assays demonstrated that the compound possesses cytotoxic effects against cancer cell lines such as HeLa cells. The lowest IC50 value recorded was 10.46 ± 0.82 μM/mL for specific derivatives, indicating potential for further development as an anticancer agent .
  • Vasorelaxant Activity : Compounds similar to this compound have been reported to exhibit vasorelaxant properties, contributing to cardiovascular health by reducing blood pressure .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Alzheimer's Disease

A study focused on the neuroprotective effects of benzodioxin derivatives in models of Alzheimer's disease. Results indicated that these compounds reduced amyloid-beta aggregation and improved cognitive function in animal models .

Case Study 2: Diabetes Management

Research evaluating α-glucosidase inhibitors revealed that certain analogs of the compound significantly decreased postprandial blood glucose levels in diabetic rats, showcasing its potential as an antidiabetic agent .

Data Tables

Biological Activity Target IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase10.5
CytotoxicityHeLa Cells10.46 ± 0.82
α-Glucosidase Inhibitionα-glucosidase52.54 ± 0.09
Vasorelaxant ActivityVascular Smooth MuscleNot specified

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising properties as a pharmacological agent due to its unique structural features. The benzodioxin moiety is known for its ability to interact with biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxin compounds can exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds containing piperidine and thiolane groups have shown increased activity against cancer cells, suggesting that modifications to the benzodioxin structure can enhance anticancer properties. For instance, research has demonstrated that certain piperidine derivatives possess significant cytotoxicity against breast cancer (MCF7) and colon cancer (HCT116) cell lines .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that structurally similar compounds exhibit better activity against gram-positive bacteria compared to gram-negative strains. The introduction of thiolane and piperidine moieties can further enhance these antimicrobial effects, making these derivatives valuable in developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide and its biological activity is critical for optimizing its pharmacological properties. Research has focused on synthesizing various analogs to evaluate how changes in functional groups affect efficacy and selectivity against specific biological targets.

Compound Structure Biological Activity Targeted Cell Line
Benzodioxin-PiperidineCytotoxicityMCF7
Benzodioxin-ThiolaneAntimicrobial activityBacillus cereus
Benzodioxin-DerivativeAnti-inflammatory potentialVarious

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin framework followed by the introduction of piperidine and thiolane groups through nucleophilic substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Research Findings and Implications

Antibacterial Activity

  • Sulfonamide derivatives (e.g., 3 , 5a ) demonstrate potency against Gram-negative bacteria (E. coli, S. typhi) comparable to ciprofloxacin (MIC ~8–9 µg/mL) .
  • The target compound’s ethanediamide and thiolane-piperidine groups may broaden its spectrum or reduce resistance, though experimental validation is needed.

Enzyme Inhibition

  • 5c and 5e inhibit lipoxygenase (IC₅₀ ~85–89 mM), albeit weaker than Baicalein (22.41 mM) . The ethanediamide linker in the target compound could modulate enzyme binding via hydrogen-bond interactions.

Pharmacokinetic Considerations

  • Thiolane-containing analogs (e.g., fentanyl derivatives in ) exhibit enhanced blood-brain barrier penetration, suggesting the target compound may have favorable pharmacokinetics .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with coupling the benzodioxin moiety to the thiolan-piperidine scaffold via amidation. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DCM under nitrogen atmosphere to minimize hydrolysis .
  • Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) followed by recrystallization from ethanol to achieve ≥98% purity. Monitor intermediates via TLC and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can the reaction mechanism of this compound’s interaction with biological targets be elucidated?

Methodological Answer:

  • Kinetic studies : Perform stopped-flow fluorescence assays to measure binding rates to putative targets (e.g., GPCRs or enzymes).
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to track bond-breaking/formation via NMR .
  • Computational modeling : Use molecular dynamics (MD) simulations to predict binding modes, validated by mutagenesis (e.g., alanine scanning of target residues) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation : 1^1H/13^13C NMR (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm; piperidine CH2_2 at δ 2.5–3.0 ppm) .
  • Purity assessment : HPLC-UV (λmax ~255 nm, C18 column, acetonitrile/water gradient) .
  • Mass analysis : ESI-MS in positive ion mode to confirm molecular ion peaks .

Advanced: How can researchers resolve contradictory data regarding its biological activity across studies?

Methodological Answer:

  • Dose-response validation : Re-test activity in standardized assays (e.g., IC50_{50} measurements in triplicate) across multiple cell lines .
  • Target engagement profiling : Use surface plasmon resonance (SPR) to quantify binding affinity to suspected targets, ensuring buffer conditions (pH, ionic strength) match physiological levels .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thienopyrazole derivatives) to identify structure-activity trends .

Basic: What solubility and stability profiles should be prioritized during formulation?

Methodological Answer:

  • Solubility screening : Test in PBS (pH 7.4), DMSO, and lipid-based carriers. Use sonication for hydrophobic batches .
  • Stability : Store at -20°C in amber vials; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced: How can computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADME modeling : Use SwissADME or ADMETLab to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Docking studies : Align with cryo-EM structures of targets (e.g., serotonin receptors) using AutoDock Vina; validate with free-energy perturbation (FEP) calculations .

Advanced: What strategies mitigate instability in aqueous solutions?

Methodological Answer:

  • pH optimization : Conduct stability assays across pH 3–9; use citrate or phosphate buffers for pH-sensitive regions .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) and reconstitute in PEG-400/water mixtures .

Advanced: How to address contradictory spectral data in synthetic intermediates?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR with IR (amide I band ~1650 cm1^{-1}) and X-ray crystallography for ambiguous peaks .
  • Theoretical alignment : Compare experimental 1^1H shifts with DFT-calculated chemical shifts (e.g., Gaussian 09) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with positive controls (e.g., ketoconazole) .

Advanced: How to determine regioselectivity in derivatization reactions?

Methodological Answer:

  • Isotopic tracing : Use 15^{15}N-labeled amines to track amidation sites via 1^1H-15^{15}N HMBC NMR .
  • Competitive reactions : Compare reactivity of benzodioxin vs. piperidine NH groups under varying temperatures (25–80°C) and catalysts (e.g., DMAP) .

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